molecular formula C14H14BrN B3015878 N-[(3-bromophenyl)methyl]-N-methylaniline CAS No. 16547-15-2

N-[(3-bromophenyl)methyl]-N-methylaniline

Cat. No. B3015878
CAS RN: 16547-15-2
M. Wt: 276.177
InChI Key: YMPJOPNFFJIBNB-UHFFFAOYSA-N
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Description

“N-[(3-bromophenyl)methyl]-N-methylaniline” is a chemical compound with the molecular formula C14H14BrN . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[(3-bromophenyl)methyl]-N-methylaniline” can be represented by the InChI code: 1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 . This indicates that the molecule consists of a bromophenyl group and a methylaniline group connected by a methylene bridge .


Physical And Chemical Properties Analysis

“N-[(3-bromophenyl)methyl]-N-methylaniline” has a molecular weight of 276.18 .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-[(3-bromophenyl)methyl]-N-methylaniline and its derivatives are utilized in various chemical synthesis processes. For instance, they are involved in regioselective zirconium-mediated cross-coupling reactions, where N-(2-bromoallyl)-N-methylaniline is transformed into a propargylamine-zirconocene complex, enabling insertion reactions with alkenes and benzophenone (Barluenga, Sanz, & Fañanás, 1995). Additionally, these compounds are used in large-scale synthesis, such as in the multikilogram-scale production of biphenyl carboxylic acid derivatives, demonstrating their utility in industrial chemical processes (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).

Exploration of Non-Linear Optical Properties

Research has been conducted to explore the non-linear optical properties of certain derivatives, like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These studies delve into the synthesis, reactivity, and structural features of these compounds, offering insights into their potential applications in optoelectronics and photonics (Rizwan et al., 2021).

Polymer and Material Science

N-methylaniline derivatives also play a significant role in polymer and material science. Research shows their involvement in the chemical and electrochemical synthesis of polymers, such as polydiphenylamine and poly-N-methylaniline, which have applications in electronics and materials engineering due to their conductive properties (Comisso, Daolio, Mengoli, Salmaso, Zecchin, & Zotti, 1988).

Medicinal Chemistry

In the field of medicinal chemistry, N-[(3-bromophenyl)methyl]-N-methylaniline derivatives have been explored for their potential biological activities. For instance, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, derived from these compounds, suggests possible applications in pharmacology, indicating anti-tumor, anti-cancer, and anti-thrombosis activities (Popov, Korchagina, & Karataeva, 2013).

Catalytic Applications

These compounds are also utilized in catalytic applications, as demonstrated by studies on the BPh3-catalyzed N-methylation of amines with CO2 and phenylsilane, highlighting their role in catalytic reactions that could have broader implications in organic chemistry and industrial processes (Ratanasak, Murata, Adachi, Hasegawa, & Ema, 2022).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPJOPNFFJIBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-N-methylaniline

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